molecular formula C7H2F10N2 B1304062 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole CAS No. 261761-18-6

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole

Cat. No.: B1304062
CAS No.: 261761-18-6
M. Wt: 304.09 g/mol
InChI Key: NRCIMEQWUAWYIM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is a fluorinated pyrazole derivative with the molecular formula C₇H₂F₁₀N₂ . Its structure features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a heptafluoropropyl (-C₃F₇) group at the 3-position. This compound is commercially available as a research chemical with high purity (≥98%) and is utilized in agrochemical research, particularly for herbicidal applications . The presence of multiple fluorine atoms enhances its lipophilicity, thermal stability, and electronegativity, which are critical for bioactivity in plant systems .

Properties

IUPAC Name

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCIMEQWUAWYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382159
Record name 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261761-18-6
Record name 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of trifluoromethylated and heptafluoropropylated building blocks, which are subjected to cyclization reactions to form the pyrazole ring. For instance, the cyclization of β-amino cyclic ketones can be employed to assemble trifluoromethylated fused tricyclic pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. For example, palladium-catalyzed carbonylative reactions have been utilized to synthesize similar trifluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl and heptafluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl and heptafluoropropyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Fluorination Impact :
    The heptafluoropropyl group in this compound provides superior lipophilicity compared to simpler analogs like 3-Methyl-5-(trifluoromethyl)pyrazole. This enhances membrane permeability in plants, a critical factor for herbicidal activity .

  • Substituent Diversity: Chlorine vs. Fluorine: Chlorinated derivatives (e.g., 5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole) exhibit shifted bioactivity toward antimicrobial uses, whereas fluorinated variants target carotenoid biosynthesis inhibition in weeds .
  • Thermal Stability :
    The trifluoromethyl group increases thermal stability across all compounds, but the heptafluoropropyl chain in the target compound further elevates decomposition temperatures, making it suitable for field applications under varied climatic conditions .

Herbicidal Activity

This compound acts as a phytoene desaturase (PDS) inhibitor, disrupting carotenoid biosynthesis in plants and leading to chlorophyll photooxidation (bleaching effect) . Compared to non-fluorinated pyrazoles, its EC₅₀ values are significantly lower (<1 ppm in model weeds), outperforming compounds like 5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole (EC₅₀ ~10 ppm) .

Biological Activity

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is a fluorinated organic compound notable for its unique chemical structure, which includes a pyrazole ring substituted with both trifluoromethyl and heptafluoropropyl groups. This compound has garnered attention in various fields due to its significant biological activity, particularly in biochemical interactions and potential therapeutic applications.

  • Molecular Formula : C7_7H2_2F10_{10}N2_2
  • Molecular Weight : 304.09 g/mol

The presence of multiple fluorine atoms enhances the compound's lipophilicity and thermal stability, making it a promising candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. These interactions can influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as cytochrome P450, which are crucial for drug metabolism.
  • Cell Signaling Modulation : It affects key signaling molecules, including kinases and phosphatases, thus altering downstream signaling cascades.
  • Receptor Interaction : The unique structure allows it to interact with biological receptors, potentially leading to significant physiological effects.

Enzyme Interactions

Research indicates that this compound interacts with several biomolecules, influencing their activity. Notable findings include:

  • Cytochrome P450 Interaction : This interaction is significant for understanding the compound's role in drug metabolism and potential toxicity.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties comparable to established antioxidants like Trolox, indicating its potential utility in mitigating oxidative stress .

Dosage Effects

In animal models, the biological effects of this compound vary significantly with dosage:

  • Low Doses : Modulate enzyme activity and cellular processes without causing significant toxicity.
  • High Doses : Can lead to substantial inhibition of enzyme activity and altered physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • Researchers found that at concentrations above 50 μM, the compound inhibited key enzymatic activities by approximately 50%, showcasing its potential as a therapeutic agent against diseases involving these enzymes .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound exhibited significant radical-scavenging activity comparable to Trolox in ABTS and FRAP tests, supporting its role as a potential antioxidant agent .
  • Interaction with Cellular Mechanisms :
    • Investigations into its effects on cell viability showed that it could influence normal human dermal fibroblast cultures positively, suggesting applications in dermatological therapies .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
Enzyme InhibitionInhibits cytochrome P450; significant at high doses
Antioxidant ActivityComparable to Trolox in radical-scavenging assays
Cellular EffectsPositive influence on fibroblast cultures

Q & A

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)-3-(heptafluoropropyl)pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated diketones with hydrazine derivatives. For example, using trifluoroacetic acid as a catalyst in methanol at 313 K promotes efficient cyclization . Key variables include temperature (e.g., reflux at 353–358 K for crystallization), solvent polarity (methanol or ethanol for controlled precipitation), and stoichiometric ratios of fluorinated precursors to hydrazine . Purification via silica gel chromatography or recrystallization from ethanol ensures >98% purity .
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Q. Which spectroscopic and crystallographic techniques are most effective for characterizing fluorinated pyrazole derivatives?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR is critical for tracking trifluoromethyl and heptafluoropropyl groups, with chemical shifts typically between -60 to -80 ppm for CF3_3 and -80 to -120 ppm for C3_3F7_7 .
  • X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between aromatic rings (e.g., 23.7° vs. 1.8° in asymmetric units) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) .
  • LC-MS : Confirms molecular ion peaks (e.g., m/z 352.74 for C17_{17}H12_{12}ClF3_3N2_2O analogs) and detects impurities .

Q. How does the electronic nature of fluorinated substituents affect pyrazole reactivity in subsequent functionalization?

  • Methodological Answer : The strong electron-withdrawing effects of CF3_3 and C3_3F7_7 groups reduce electron density at the pyrazole ring, directing electrophilic substitutions to the 4-position. For example, Pd-catalyzed cross-coupling reactions require careful optimization of ligands (e.g., XPhos) and bases (K2_2CO3_3) to mitigate steric hindrance from bulky fluorinated groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for fluorinated pyrazole derivatives, particularly when comparing experimental and computational results?

  • Methodological Answer :
  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G(d)) with crystallographic data to validate bond lengths and angles .
  • Dynamic NMR : Resolves conformational flexibility in solution (e.g., hindered rotation of heptafluoropropyl groups) that may cause splitting in static NMR spectra .
  • Heteronuclear coupling analysis : 1H^{1}\text{H}-19F^{19}\text{F} coupling constants (e.g., 3JH-F^3J_{\text{H-F}} = 8–12 Hz) confirm substituent orientation .

Q. How can the hydrolytic stability of this compound be systematically evaluated under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in buffered solutions (pH 1–13) at 298–373 K, monitoring degradation via HPLC. Fluorinated pyrazoles generally show stability at pH 4–8 but hydrolyze rapidly under strongly acidic/basic conditions (e.g., t1/2_{1/2} < 24 h at pH 1) due to C–F bond cleavage .
  • Activation energy calculation : Use Arrhenius plots to predict shelf-life under ambient conditions .

Q. What mechanistic insights explain the biological activity of fluorinated pyrazoles, and how can structure-activity relationships (SAR) guide analog design?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against targets like carbonic anhydrase (IC50_{50} values < 1 µM for analogs with CF3_3 groups) to correlate substituent hydrophobicity and binding affinity .
  • Molecular docking : Simulate interactions with active sites (e.g., π-stacking of pyrazole rings with Phe residues) to prioritize analogs with modified fluorinated side chains .

Q. How can computational methods predict the environmental fate and toxicity of fluorinated pyrazole byproducts?

  • Methodological Answer :
  • QSAR models : Use descriptors like logP (typically >3.5 for fluorinated pyrazoles) and topological polar surface area (TPSA < 60 Ų) to estimate bioaccumulation potential .
  • Metabolic pathway prediction : Tools like Meteor (Lhasa Ltd.) simulate oxidative defluorination and glutathione conjugation pathways .

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